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Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the

mass spectrometry fragmentation pattern of 4-bromooctane, with a comparative look at its

structural isomers, 1-bromooctane and 2-bromooctane. This guide provides key experimental

data and protocols to aid in the structural elucidation of halogenated organic compounds.

The fragmentation pattern of a molecule in mass spectrometry provides a unique fingerprint,

offering invaluable insights into its structure. For halogenated compounds such as 4-
bromooctane, the presence and position of the halogen atom significantly influence the

fragmentation pathways. This guide presents a comprehensive analysis of the electron

ionization (EI) mass spectrum of 4-bromooctane, alongside a comparison with its isomers, to

highlight the distinguishing features in their mass spectra.

Comparative Analysis of Fragmentation Patterns
The mass spectra of 4-bromooctane and its isomers, 1-bromooctane and 2-bromooctane,

exhibit characteristic features of bromoalkanes, including the distinctive isotopic pattern of

bromine (79Br and 81Br in an approximate 1:1 ratio) and various fragmentation pathways

initiated by the cleavage of the carbon-bromine bond or adjacent carbon-carbon bonds.

Below is a summary of the major fragment ions and their relative abundances observed in the

electron ionization mass spectra of these three isomers.
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m/z

4-
Bromooctane
(Relative
Abundance %)

1-
Bromooctane
(Relative
Abundance %)

2-
Bromooctane
(Relative
Abundance %)

Putative
Fragment
Identity

194 ~1 ~1 ~1

[C₈H₁₇⁸¹Br]⁺•

(Molecular Ion,

M+2)

192 ~1 ~1 ~1

[C₈H₁₇⁷⁹Br]⁺•

(Molecular Ion,

M)

137 15 70 20
[C₄H₈⁸¹Br]⁺ /

[C₅H₁₀⁸¹Br]⁺

135 15 70 20
[C₄H₈⁷⁹Br]⁺ /

[C₅H₁₀⁷⁹Br]⁺

113 10 5 100 [C₈H₁₇]⁺

71 100 71 30 [C₅H₁₁]⁺

57 80 100 45 [C₄H₉]⁺

43 60 83 55 [C₃H₇]⁺

41 75 60 60 [C₃H₅]⁺

Deciphering the Fragmentation Pathways of 4-
Bromooctane
The mass spectrum of 4-bromooctane is characterized by several key fragmentation

processes:

Molecular Ion Peak: The molecular ions [C₈H₁₇⁷⁹Br]⁺• (m/z 192) and [C₈H₁₇⁸¹Br]⁺• (m/z 194)

are observed with very low abundance, which is typical for branched alkyl halides.[1] The

near-equal intensity of these two peaks is a hallmark of a monobrominated compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1583688?utm_src=pdf-body
https://www.benchchem.com/product/b1583688?utm_src=pdf-body
https://www.benchchem.com/product/b1583688?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromooctane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleavage of the C-Br Bond: The most facile fragmentation is the cleavage of the carbon-

bromine bond, resulting in the loss of a bromine radical. This gives rise to the octyl cation

[C₈H₁₇]⁺ at m/z 113.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the bromine

atom (alpha-cleavage) is a dominant fragmentation pathway. For 4-bromooctane, this can

occur on either side of the C-Br bond:

Loss of a propyl radical (•CH₂CH₂CH₃) leads to the formation of a secondary carbocation

fragment containing bromine, [C₅H₁₀Br]⁺, with isotopic peaks at m/z 135 and 137.

Loss of a butyl radical (•CH₂CH₂CH₂CH₃) results in a secondary carbocation fragment

[C₄H₈Br]⁺, also contributing to the peaks at m/z 135 and 137.

Further Fragmentation of Alkyl Chains: The alkyl fragments themselves undergo further

fragmentation, leading to a series of carbocations with decreasing mass, such as [C₅H₁₁]⁺

(m/z 71), [C₄H₉]⁺ (m/z 57), and [C₃H₇]⁺ (m/z 43). The base peak in the spectrum of 4-
bromooctane is at m/z 71, corresponding to the [C₅H₁₁]⁺ ion.

Comparison with Isomeric Bromoalkanes
1-Bromooctane: The primary bromoalkane shows more abundant molecular ion peaks

compared to the secondary isomers. The base peak is at m/z 57, corresponding to the butyl

cation [C₄H₉]⁺. A prominent pair of peaks at m/z 135 and 137 is observed, resulting from the

loss of a hydrogen atom and subsequent cyclization or rearrangement.

2-Bromooctane: As a secondary bromoalkane, it also exhibits a weak molecular ion peak.

The base peak is at m/z 113, corresponding to the loss of the bromine atom to form the

secondary octyl cation. Alpha-cleavage leads to fragments from the loss of a methyl or a

hexyl radical.

The position of the base peak and the relative abundances of the key fragment ions can thus

be used to differentiate between these structural isomers.

Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
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A standard protocol for acquiring the EI-mass spectrum of a liquid sample like 4-bromooctane
is as follows:

Sample Preparation: The liquid sample is introduced into the mass spectrometer, typically via

a gas chromatograph (GC-MS) for separation and purification, or directly using a heated

probe. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane

or hexane) is prepared.[2]

Ionization: The sample molecules are vaporized and enter the ion source, which is

maintained under a high vacuum. In the ion source, the gaseous molecules are bombarded

with a beam of high-energy electrons (typically 70 eV).[3] This causes the ejection of an

electron from the molecule, forming a positively charged molecular ion (M⁺•).

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the number of ions at each m/z value.

Data Acquisition: The data is processed by a computer to generate a mass spectrum, which

is a plot of relative ion abundance versus m/z.

Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of 4-bromooctane upon

electron ionization.
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Caption: Fragmentation of 4-Bromooctane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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